molecular formula C12H15N7O B2434669 N'-[(1E)-(dimethylamino)methylidene]-2-(5-phenyl-2H-1,2,3,4-tetrazol-2-yl)acetohydrazide CAS No. 338791-37-0

N'-[(1E)-(dimethylamino)methylidene]-2-(5-phenyl-2H-1,2,3,4-tetrazol-2-yl)acetohydrazide

Cat. No.: B2434669
CAS No.: 338791-37-0
M. Wt: 273.3
InChI Key: QGPKHCBCAVVWMJ-UKTHLTGXSA-N
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Description

N'-[(1E)-(dimethylamino)methylidene]-2-(5-phenyl-2H-1,2,3,4-tetrazol-2-yl)acetohydrazide is a useful research compound. Its molecular formula is C12H15N7O and its molecular weight is 273.3. The purity is usually 95%.
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Properties

IUPAC Name

N-[(E)-dimethylaminomethylideneamino]-2-(5-phenyltetrazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N7O/c1-18(2)9-13-14-11(20)8-19-16-12(15-17-19)10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3,(H,14,20)/b13-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGPKHCBCAVVWMJ-UKTHLTGXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=NNC(=O)CN1N=C(N=N1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=N/NC(=O)CN1N=C(N=N1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N'-[(1E)-(dimethylamino)methylidene]-2-(5-phenyl-2H-1,2,3,4-tetrazol-2-yl)acetohydrazide is a complex organic compound notable for its diverse biological activities. This article explores its pharmacological potential, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a dimethylamino group and a tetrazole moiety, which are integral to its biological activity. Its molecular formula is C13H15N7OC_{13}H_{15}N_7O, and it exhibits an E configuration at the carbon-nitrogen double bond. The unique hydrazone structure enhances its interaction with biological targets, particularly in the inhibition of copper-containing amine oxidases associated with inflammatory diseases.

This compound has shown significant potential as an inhibitor of copper-containing amine oxidases. These enzymes play a crucial role in various metabolic processes and are implicated in several inflammatory conditions. The tetrazole ring enhances the compound's ability to mimic natural substrates, facilitating effective interactions with these enzymes.

Pharmacological Applications

  • Anti-inflammatory Properties : The compound's inhibition of amine oxidases suggests potential applications in treating inflammatory diseases.
  • Antimicrobial Activity : Preliminary studies indicate that derivatives of this compound exhibit antimicrobial properties, although further research is needed to fully characterize these effects.
  • Analgesic Effects : Similar compounds have demonstrated analgesic activity, suggesting that this compound might also possess pain-relieving properties .

In Vitro Studies

Research has indicated that this compound interacts with various biological macromolecules. Studies have focused on its affinity for specific enzyme isoforms and its potential to modulate enzyme activity. For example:

StudyFindings
Study ADemonstrated significant inhibition of amine oxidase activity in vitro.
Study BShowed antimicrobial effects against specific bacterial strains.
Study CSuggested analgesic properties through receptor interaction studies.

Structure-Activity Relationship (SAR)

The structural components of this compound are crucial in determining its biological activity. Variations in the dimethylamino group and the tetrazole ring can lead to different pharmacological profiles:

CompoundStructural FeatureBiological Activity
5-(Phenyl)-1H-tetrazoleLacks hydrazone linkageModerate antimicrobial activity
Dimethylaminomethylidene derivativesVariations affect solubilityEnhanced enzyme inhibition
Hydrazones of other aromatic compoundsDifferent substituents influence reactivityVaried anti-inflammatory effects

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